molecular formula C17H13NO2 B11851498 4-Methylquinolin-2-yl benzoate

4-Methylquinolin-2-yl benzoate

Cat. No.: B11851498
M. Wt: 263.29 g/mol
InChI Key: HWDFJBIKJILHJK-UHFFFAOYSA-N
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Description

4-Methylquinolin-2-yl benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline ring system substituted with a methyl group at the 4-position and a benzoate ester group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinolin-2-yl benzoate typically involves the esterification of 4-methylquinoline-2-carboxylic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (in this case, benzoic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

4-Methylquinoline-2-carboxylic acid+Benzoic acidH2SO44-Methylquinolin-2-yl benzoate+H2O\text{4-Methylquinoline-2-carboxylic acid} + \text{Benzoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methylquinoline-2-carboxylic acid+Benzoic acidH2​SO4​​4-Methylquinolin-2-yl benzoate+H2​O

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylquinolin-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoate ester group can be reduced to form the corresponding alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: 4-Methylquinoline-2-carboxylic acid

    Reduction: 4-Methylquinolin-2-yl methanol

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

4-Methylquinolin-2-yl benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylquinolin-2-yl benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. For example, some quinoline derivatives inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents. The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of various pharmaceuticals.

    Quinoline-2-carboxylic acid: A precursor for the synthesis of other quinoline derivatives.

Uniqueness

4-Methylquinolin-2-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the benzoate ester group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4-methylquinolin-2-yl) benzoate

InChI

InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

HWDFJBIKJILHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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